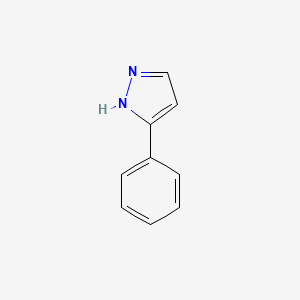

3-Phenyl-1H-pyrazole

Vue d'ensemble

Description

3-Phenyl-1H-pyrazole is an essential intermediate for the synthesis of many biologically active compounds . It is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .

Synthesis Analysis

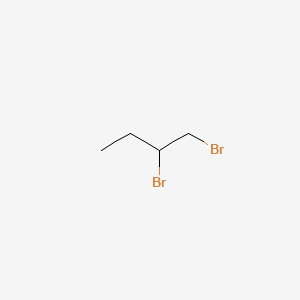

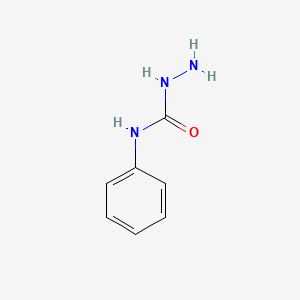

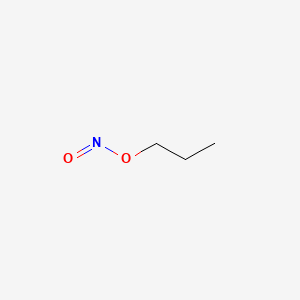

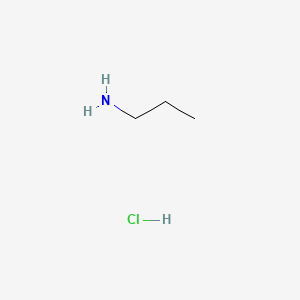

3-Phenyl-1H-pyrazole is synthesized from acetophenone and hydrazine through two steps, including Knoevenagel condensation and cyclization reaction . Various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach are used for the synthesis .Molecular Structure Analysis

The molecular formula of 3-Phenyl-1H-pyrazole is C9H8N2 and its molecular weight is 144.1732 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis

3-Phenyl-1H-pyrazole has a melting point of 75-77 °C and a boiling point of 314°C . Its density is approximately 1.1357 and refractive index is approximately 1.5960 .Applications De Recherche Scientifique

Medicinal Chemistry: Antituberculosis Agent

3-Phenyl-1H-pyrazole derivatives have been identified as potent antituberculosis agents. Their structural framework allows for the inhibition of mycobacterial growth, making them valuable in the development of new antituberculosis drugs .

Antimicrobial and Antifungal Applications

The pyrazole ring is a common feature in compounds with antimicrobial and antifungal properties. 3-Phenyl-1H-pyrazole can be modified to enhance these properties, leading to the creation of more effective treatments against various microbial and fungal infections .

Anti-inflammatory Properties

Research has shown that pyrazole derivatives exhibit significant anti-inflammatory activity. This makes 3-Phenyl-1H-pyrazole a key compound in the synthesis of new anti-inflammatory medications, potentially offering relief for conditions such as arthritis .

Anticancer Research

Pyrazole derivatives are being explored for their anticancer properties. The ability of 3-Phenyl-1H-pyrazole to act on certain cancer cell lines suggests its potential as a scaffold for developing novel anticancer drugs .

Antidiabetic Activity

The structural versatility of pyrazoles, including 3-Phenyl-1H-pyrazole, allows for the synthesis of compounds with antidiabetic activity. These compounds can interact with biological targets involved in diabetes, providing a pathway for new therapeutic options .

Agricultural Chemistry: Pesticide Development

In agriculture, 3-Phenyl-1H-pyrazole derivatives can be used to develop new pesticides. Their effectiveness against a range of pests makes them an important tool in protecting crops and ensuring food security .

Coordination Chemistry and Organometallic Chemistry

Pyrazole derivatives, such as 3-Phenyl-1H-pyrazole, play a significant role in coordination chemistry. They can act as ligands, forming complexes with various metals, which are useful in catalysis and material science applications .

Environmental Monitoring and Biological Imaging

Pyrazole-derived metal-organic frameworks (MOFs) have been reported for use in environmental monitoring and biological imaging. These frameworks can be sensitive to specific ions or molecules, making them useful in detecting environmental pollutants and in medical diagnostics .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Orientations Futures

While the future directions of 3-Phenyl-1H-pyrazole are not explicitly mentioned in the retrieved papers, the increasing popularity of pyrazoles in several fields of science suggests that there will be continued developments in synthetic techniques and biological activity related to pyrazole derivatives .

Mécanisme D'action

Target of Action

It is known that phenylpyrazole compounds often target the respiratory system .

Mode of Action

Phenylpyrazole compounds, such as 3-Phenyl-1H-pyrazole, function by blocking glutamate-activated chloride channels in insects .

Biochemical Pathways

It is known that phenylpyrazole compounds can disrupt epithelial cells in the human intestine and adversely impact human health .

Result of Action

It is known that phenylpyrazole compounds can have adverse effects on human health, particularly on the respiratory system .

Propriétés

IUPAC Name |

5-phenyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-2-4-8(5-3-1)9-6-7-10-11-9/h1-7H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEDUIFSDODUDRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40179320 | |

| Record name | Pyrazole, 3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenyl-1H-pyrazole | |

CAS RN |

2458-26-6 | |

| Record name | 3-Phenylpyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2458-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazole, 3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002458266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole, 3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Phenyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

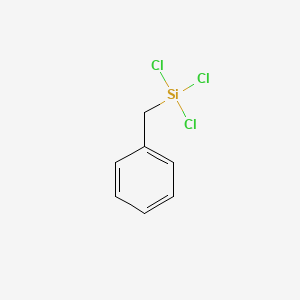

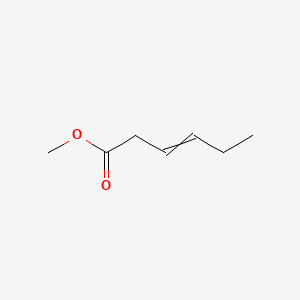

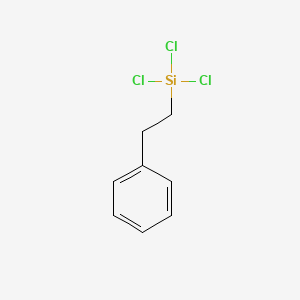

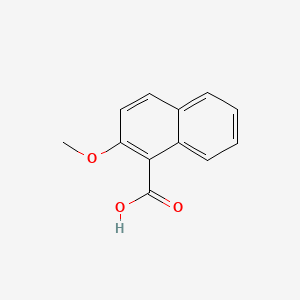

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 3-phenyl-1H-pyrazole has a molecular formula of C9H8N2 and a molecular weight of 144.17 g/mol. []

A: Researchers commonly utilize IR, 1H NMR, and 13C NMR spectroscopy, as well as mass spectrometry to characterize 3-phenyl-1H-pyrazole and its derivatives. [, , , , , ] Single crystal X-ray diffraction has been used to confirm the structures of numerous derivatives. [, , , , , , , , , , ]

A: Introducing various substituents at the 1, 4, and 5 positions of the 3-phenyl-1H-pyrazole scaffold significantly influences its biological activity. For example, studies exploring insecticidal activity found that incorporating a cyano group at the 4-position and modifying the substituents on the phenyl rings can significantly alter potency against diamondback moth (Plutella xylostella). [] Additionally, studies investigating antimicrobial activity revealed that the presence of aryl groups at the 5-position of the pyrazole ring can enhance potency. [] Furthermore, incorporating a carbohydrate moiety at the 5-position, specifically a (2S,3R,4S,5R)-3,4,5-triacetoxy-tetrahydro-2H-pyran-2-yl group, has been reported in the literature. []

A: Yes, density functional theory (DFT) calculations have been employed to investigate the stability of different tautomers of 3-phenyl-1H-pyrazole. [, ] Additionally, molecular docking studies have provided insights into the binding modes of 3-phenyl-1H-pyrazole derivatives with target proteins, such as the ryanodine receptor in insects. [] Researchers also utilized DFT calculations to understand the fragmentation pathway of 3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide derivatives during mass spectrometry analysis, particularly the unusual loss of 11 u. []

A: While biological applications are predominant in the literature, one study investigated the impact of a chitosan derivative, chitosan-(3-phenyl-1H-pyrazole-4-carbaldehyde), on the performance of polysulfone membranes. The results indicated a significant improvement in membrane permeability and anti-fouling properties. []

ANone: Currently, the research primarily focuses on the biological activities and synthetic methodologies of 3-phenyl-1H-pyrazole derivatives. There is limited information available regarding their catalytic properties.

A: The mechanism of action often depends on the specific derivative and the biological target. For instance, some derivatives displayed insecticidal activity potentially by acting as activators of the insect ryanodine receptor (RyR). [] Another example involves a copper complex with a 3-phenyl-1H-pyrazole derivative inducing apoptosis in human umbilical vein endothelial cells (HUVECs) through the upregulation of integrin beta 4. []

A: While specific stability data might vary depending on the derivative, one study encountered solubility issues during the biophysical assessment of first-generation synthesized compounds. To address this, the researchers incorporated solubilizing groups into the scaffold, improving aqueous solubility in the second-generation compounds. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Cyclopropyl-6-fluoro-8-methoxy-7-(octahydro-6h-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1584509.png)